5H-thieno[3,2-b]pyran-2-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 182.19 g/mol. It is classified as a thieno compound, which is part of a broader category of sulfur-containing heterocycles. The compound features a thieno[3,2-b]pyran structure, which consists of a fused thiophene and pyran ring system, with a carboxylic acid functional group at the second position of the pyran ring. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under various chemical databases, including its CAS number 1020936-98-4 and MDL number MFCD11156627. It is primarily used as a building block in organic synthesis and has been explored for its biological properties, particularly in the context of developing new pharmaceutical agents .
The synthesis of 5H-thieno[3,2-b]pyran-2-carboxylic acid can be achieved through several methods, often involving the Gewald reaction or related synthetic pathways. A common approach includes:
The Gewald reaction involves the formation of thieno compounds through the condensation of ketones or aldehydes with malononitrile in the presence of sulfur. This method has been adapted to synthesize various thieno derivatives efficiently.
The molecular structure of 5H-thieno[3,2-b]pyran-2-carboxylic acid includes:
The compound's structural representation can be described by its SMILES notation: O=C(O)/C1=C/C2=C(C=CCO2)S1
, indicating the arrangement of atoms within the molecule .
5H-thieno[3,2-b]pyran-2-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are significant for modifying the compound for specific applications in drug development.
The mechanism of action for compounds derived from 5H-thieno[3,2-b]pyran-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
5H-thieno[3,2-b]pyran-2-carboxylic acid has several scientific uses:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0